4,4-Dimethyl-1,4-azasilepane

Description

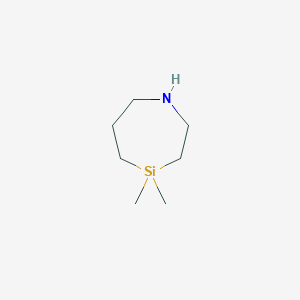

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-1,4-azasilepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NSi/c1-9(2)6-3-4-8-5-7-9/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEOZTVWBFWMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCCNCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330276-96-4 | |

| Record name | 4,4-dimethyl-1,4-azasilepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural and Spectroscopic Characterization of 4,4 Dimethyl 1,4 Azasilepane

Comprehensive Spectroscopic Analysis

A multi-spectroscopic approach is essential for the unambiguous characterization of 4,4-Dimethyl-1,4-azasilepane. The data from NMR, IR, and UV/Vis analyses collectively provide a detailed electronic and structural map of the molecule.

NMR spectroscopy is the cornerstone for determining the precise structure of this compound in solution. Analysis of ¹H, ¹³C, and ²⁹Si NMR spectra allows for the mapping of the carbon-hydrogen framework, identification of unique carbon environments, and direct observation of the silicon atom within the heterocyclic ring.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The protons on the carbons adjacent to the silicon and nitrogen atoms experience different shielding effects, leading to a range of chemical shifts.

The silicon-bound methyl groups (–Si-(CH₃)₂) are expected to produce a sharp singlet in the upfield region, typically around 0.0-0.2 ppm, due to the electropositive nature of silicon. The methylene (B1212753) protons of the seven-membered ring appear as multiplets. The protons on carbons adjacent to the silicon atom (Si-CH₂) are expected to resonate at approximately 0.5-1.0 ppm. The protons on carbons alpha to the nitrogen atom (N-CH₂) would be deshielded and appear further downfield, likely in the 2.5-3.0 ppm range. The central methylene group protons (-C-CH₂-C-) are anticipated to appear as a multiplet around 1.5-1.8 ppm. The N-H proton signal is expected to be a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Si-(CH ₃)₂ | 0.1 | Singlet | 6H |

| Si-CH ₂- | 0.7 | Triplet | 4H |

| N-CH ₂- | 2.7 | Triplet | 4H |

| -C-CH ₂-C- | 1.6 | Quintet | 2H |

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments. For the symmetric this compound molecule, four distinct carbon signals are expected.

The methyl carbons attached to the silicon atom are predicted to have a chemical shift in the upfield region, around -5 to 0 ppm. The ring carbons will have distinct shifts based on their proximity to the heteroatoms. The carbons bonded to silicon (Si-CH₂) are expected near 15-20 ppm. The carbons alpha to the nitrogen (N-CH₂) would be shifted downfield to approximately 45-50 ppm. The carbon atom beta to the nitrogen atom would appear at a more shielded position, around 25-30 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Si-(C H₃)₂ | -2 |

| Si-C H₂- | 17 |

| N-C H₂- | 48 |

²⁹Si NMR spectroscopy is a powerful tool for directly probing the silicon environment. chemicalbook.com Since there is only one silicon atom in this compound, a single resonance is expected in the ²⁹Si NMR spectrum. For tetracoordinate silicon atoms in a cyclic, saturated alkyl environment, the chemical shift is typically observed in the range of +10 to -20 ppm relative to tetramethylsilane (B1202638) (TMS). huji.ac.ilpascal-man.com The specific value is influenced by the ring strain and the presence of the nitrogen atom in the ring. The expected chemical shift for this compound would likely be in the range of 0 to +15 ppm.

Table 3: Predicted ²⁹Si NMR Spectral Data for this compound

| Silicon Atom | Predicted Chemical Shift (δ, ppm) |

|---|

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. chemistrysteps.com The FTIR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, Si-C, and C-N bonds.

Key expected absorptions include C-H stretching vibrations from the methyl and methylene groups in the 2850-2960 cm⁻¹ region. A notable N-H stretching band, which can be sharp or broad depending on hydrogen bonding, is expected around 3300-3500 cm⁻¹. The Si-C bond gives rise to characteristic stretching and rocking vibrations, with a strong absorption for the Si-(CH₃)₂ group typically seen around 1250 cm⁻¹ (symmetric deformation) and 800-840 cm⁻¹ (rocking). C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range.

Table 4: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3350 | Medium, Broad |

| C-H (Alkyl) | Stretch | 2850-2960 | Strong |

| C-H (CH₂) | Bend (Scissoring) | 1450-1470 | Medium |

| Si-CH₃ | Symmetric Deformation | ~1250 | Strong |

| C-N | Stretch | 1050-1200 | Medium |

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about electronic transitions within a molecule. researchgate.net Chromophores, or light-absorbing groups, are necessary for a compound to exhibit significant absorption in the 200-800 nm range.

This compound is a fully saturated heterocyclic alkane derivative. It lacks π-conjugated systems, carbonyl groups, or other traditional chromophores. The electronic transitions available (σ → σ* and n → σ*) are high-energy transitions that occur at wavelengths below 200 nm. Consequently, the compound is expected to be transparent in the standard UV/Vis region, showing no significant absorption maxima. Any observed absorption would likely be "end absorption" at the lower limit of the spectrometer's range.

Table 5: Predicted UV/Vis Spectral Data for this compound

| Transition Type | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| n → σ* | < 200 | Low |

Table of Compounds

| Compound Name |

|---|

| This compound |

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, a combination of low-resolution mass spectrometry (MS), high-resolution mass spectrometry (HRMS), and gas chromatography-mass spectrometry (GC-MS) would provide comprehensive characterization.

Expected Fragmentation Patterns:

In electron ionization (EI) mass spectrometry, the fragmentation of this compound would likely be dictated by the presence of the tertiary amine and the dimethylsilyl group within the seven-membered ring. The molecular ion peak ([M]+) would be expected, and its odd molecular weight would be indicative of the presence of a nitrogen atom, according to the nitrogen rule.

Key fragmentation pathways for cyclic amines typically involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom), which is a dominant process. For this compound, this could lead to the formation of various stable carbocations. The base peak in the mass spectrum of many cyclic amines results from the cleavage of the β-bond to the heteroatom. whitman.edu

The presence of the silicon atom introduces other likely fragmentation routes. Cleavage of the methyl groups from the silicon atom would result in a prominent [M-15]+ peak, corresponding to the loss of a CH₃ radical. Subsequent loss of the second methyl group could also be observed. The silicon-carbon and silicon-nitrogen bonds are also potential sites for cleavage.

High-Resolution Mass Spectrometry (HRMS):

HRMS would be crucial for determining the exact elemental composition of the molecular ion and its fragments. This technique provides highly accurate mass measurements, allowing for the differentiation between ions with the same nominal mass but different elemental formulas. This would be particularly useful in confirming the presence and number of silicon atoms due to their specific mass defect.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS analysis would provide information on the volatility and thermal stability of this compound, as well as its mass spectrum. The gas chromatogram would indicate the purity of the sample, with a single peak suggesting a pure compound. The retention time would be a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). It is important to note that the analysis of silanes by GC can sometimes be complicated by their pyrophoric nature and potential for sample decomposition. wasson-ece.com

A hypothetical GC-MS analysis would involve injecting a dilute solution of the compound into the GC, where it would be vaporized and separated on a capillary column before entering the mass spectrometer for ionization and fragmentation.

Hypothetical Mass Spectrometry Data Table:

| Fragment Ion | Possible Structure/Loss | Predicted m/z (Nominal) |

| [C₇H₁₇NSi]⁺ | Molecular Ion | 143 |

| [C₆H₁₄NSi]⁺ | [M - CH₃]⁺ | 128 |

| [C₅H₁₁NSi]⁺ | [M - 2CH₃]⁺ | 113 |

| [C₅H₁₂N]⁺ | α-cleavage product | 86 |

| [C₂H₆Si]⁺ | Dimethylsilyl fragment | 58 |

Solid-State Structural Elucidation via X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and conformational arrangements. Although a specific crystal structure for this compound is not publicly available, insights can be drawn from related heterocyclic and organosilicon structures.

For a successful X-ray diffraction analysis, a suitable single crystal of this compound would need to be grown. The crystal would be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern would be collected and analyzed to solve the crystal structure.

Expected Structural Features:

The seven-membered azasilepane ring is expected to adopt a flexible conformation, likely a twist-chair or boat-like conformation, to minimize steric strain. The bond lengths and angles around the silicon atom would be consistent with tetrahedral geometry. The C-Si-C bond angle would be expected to be around 109.5°, while the N-Si-C angles might deviate slightly due to the constraints of the ring.

The crystal packing would be influenced by intermolecular forces. While this compound lacks strong hydrogen bond donors, weak van der Waals interactions would play a significant role in the crystal lattice.

Hypothetical Crystallographic Data Table:

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 12-18 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 1500-2500 |

| Z | 4 or 8 |

| Si-N bond length (Å) | ~1.75 |

| Si-C bond length (Å) | ~1.87 |

| N-C bond length (Å) | ~1.47 |

These predicted values are based on typical ranges observed for related organosilicon heterocyclic compounds.

Chromatographic and Separation Techniques for Purity Assessment

Chromatographic techniques are essential for the purification of this compound and the assessment of its purity. The choice of technique would depend on the scale of the purification and the nature of any impurities.

Gas Chromatography (GC):

As mentioned in the GC-MS section, GC is a powerful tool for assessing the purity of volatile compounds like this compound. A high-purity sample would exhibit a single, sharp peak in the gas chromatogram. The presence of other peaks would indicate impurities, and their relative peak areas could be used to estimate their concentrations. Given the nature of silanes, specialized handling and inert conditions may be necessary to prevent degradation during analysis. wasson-ece.com

Column Chromatography:

For preparative scale purification, column chromatography would be a suitable method. youtube.com Silica (B1680970) gel is a common stationary phase, but given the basic nature of the amine in this compound, it may be necessary to use a deactivated stationary phase to prevent irreversible adsorption and tailing of the compound. This can be achieved by treating the silica gel with a base, such as triethylamine, prior to or during the chromatography. orgsyn.org

The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The optimal solvent system would be determined by thin-layer chromatography (TLC) to achieve good separation of the desired compound from any impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC could also be employed for both analytical and preparative purposes. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water, acetonitrile, or methanol), would be a likely choice. The addition of a buffer to the mobile phase might be necessary to control the ionization state of the amine and ensure good peak shape. biotage.com

Purity Assessment Summary Table:

| Technique | Stationary Phase | Mobile Phase/Conditions | Purpose |

| Gas Chromatography (GC) | Capillary column (e.g., DB-5) | Inert carrier gas (e.g., He, N₂), temperature gradient | Purity assessment, detection of volatile impurities |

| Column Chromatography | Silica gel (potentially deactivated with triethylamine) | Hexane/Ethyl Acetate gradient | Preparative purification |

| Thin-Layer Chromatography (TLC) | Silica gel plates | Hexane/Ethyl Acetate | Reaction monitoring, solvent system optimization |

| High-Performance Liquid Chromatography (HPLC) | C18 reversed-phase | Water/Acetonitrile with buffer | High-resolution purity analysis, preparative separation |

Mechanistic Investigations and Reactivity Profiles of 4,4 Dimethyl 1,4 Azasilepane

Elucidation of Reaction Pathways and Transition State Dynamics

Currently, there are no published studies that specifically elucidate the reaction pathways or detail the transition state dynamics for 4,4-Dimethyl-1,4-azasilepane. Such investigations would typically involve computational modeling and experimental kinetics to map out the energy landscapes of its reactions, identify key intermediates, and determine the structures of transition states. This information is crucial for understanding and predicting the compound's chemical behavior under various conditions.

Reactivity at the Silicon Center

The reactivity of the silicon atom in this compound is a key area of interest in organosilicon chemistry.

Silicon-Carbon Bond Cleavage and Formation

The silicon-carbon (Si-C) bond is a defining feature of organosilane compounds. While no specific studies on Si-C bond cleavage or formation for this compound have been reported, the general principles suggest that these bonds can be cleaved under specific conditions, often involving nucleophilic or electrophilic attack at the silicon center. The polarization of the C-Si bond, with carbon being more electronegative than silicon, influences its reactivity. nih.gov

Protodesilylation of Silicon-Protecting Groups

Protodesilylation is a common reaction for organosilanes, involving the cleavage of a silicon-carbon bond by a proton source. This reaction is fundamental in synthetic chemistry where silyl (B83357) groups are often used as protecting groups for alcohols and other functional groups. The susceptibility of the Si-C bond in this compound to protodesilylation would depend on the reaction conditions, such as the acidity of the medium and the nature of the substituents on the silicon atom. However, specific experimental data on this process for the target molecule is not available.

Electrophilic and Nucleophilic Reactions Involving Silicon

The silicon atom in this compound, being less electronegative than carbon and nitrogen, can act as an electrophilic center, making it susceptible to attack by nucleophiles. Conversely, the molecule could potentially undergo reactions with strong electrophiles. Detailed studies are required to characterize the specific electrophilic and nucleophilic reactions at the silicon center of this particular compound.

Reactivity at the Nitrogen Heteroatom

The nitrogen atom in the azasilepane ring introduces a site of basicity and nucleophilicity.

Amine-Based Transformations (e.g., Reductive Amination)

The secondary amine in the 1,4-azasilepane ring is expected to undergo typical amine reactions. One of the most important transformations is reductive amination, a powerful method for forming carbon-nitrogen bonds. This reaction involves the condensation of the amine with a carbonyl compound (an aldehyde or a ketone) to form an iminium ion, which is then reduced to a more substituted amine. While this is a general reaction for secondary amines, specific examples and detailed mechanistic studies involving this compound are not present in the current literature.

Protonation Studies and Basicity of the Nitrogen Center

The basicity of the nitrogen atom in this compound is a critical determinant of its reactivity. Like other saturated cyclic amines, the lone pair of electrons on the nitrogen atom allows it to act as a Brønsted-Lowry base, readily accepting a proton.

The equilibrium for the protonation of this compound in an acidic medium can be represented as follows:

Figure 1: Protonation Equilibrium of this compound

The basicity of the nitrogen center is influenced by several factors inherent to the molecule's structure:

Inductive Effect: The silicon atom, being less electronegative than carbon, may exert a mild electron-donating inductive effect, slightly increasing the electron density on the nitrogen and thus enhancing its basicity compared to a purely carbocyclic analogue. The two methyl groups on the silicon atom also contribute to this electron-donating effect.

Steric Hindrance: The gem-dimethyl groups at the 4-position of the azasilepane ring could introduce some steric hindrance around the silicon atom, but are less likely to significantly impede the approach of a proton to the nitrogen atom at the 1-position.

Hybridization: The nitrogen atom in the saturated azasilepane ring is sp³ hybridized. This hybridization results in the lone pair occupying an sp³ orbital, which is less tightly held than in sp² or sp hybridized systems, making it more available for protonation. libretexts.org

Table 1: Illustrative pKa Values of Conjugate Acids of Cyclic Amines

| Compound | Ring Size | pKa of Conjugate Acid (Illustrative) |

| Piperidine (B6355638) | 6 | 11.12 |

| Hexamethyleneimine (Azepane) | 7 | 11.11 |

| This compound | 7 | ~10.5 - 11.5 |

Note: The pKa value for this compound is an educated estimate based on the values for structurally similar cyclic amines and considering the electronic effects of the silicon atom.

Thermochemical and Kinetic Stability of the Azasilepane Ring System

The stability of the this compound ring is a function of both thermochemical and kinetic factors.

Thermochemical Stability:

Kinetic Stability:

Kinetic stability refers to the reactivity of the ring system, particularly its propensity to undergo ring-opening or rearrangement reactions. The this compound ring is expected to be kinetically stable under standard conditions due to the presence of strong covalent bonds (C-C, C-N, C-Si, N-Si). However, the presence of the polar N-H bond and the potential for coordination at both the nitrogen and silicon atoms can provide pathways for reactions under specific conditions (e.g., in the presence of strong acids, bases, or nucleophiles/electrophiles).

Table 2: Illustrative Thermochemical Data for Related Cyclic Systems

| Parameter | Piperidine | Azepane | This compound (Estimated) |

| Heat of Formation (ΔHf°) (kJ/mol) | -49.8 | -73.2 | - |

| Ring Strain Energy (kJ/mol) | 0 | ~6 | - |

Note: Specific thermochemical data for this compound is not available in the literature. The table provides comparative data for related carbocyclic systems to give a qualitative understanding of the expected stability.

Ring-Opening and Ring-Contraction/Expansion Mechanisms

While the this compound ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific chemical conditions.

Ring-Opening Mechanisms:

Ring-opening reactions of azasilepanes could be initiated by nucleophilic or electrophilic attack.

Nucleophilic Attack: A strong nucleophile could potentially attack the silicon atom, leading to the cleavage of a Si-C or Si-N bond. The presence of the gem-dimethyl groups on the silicon would sterically hinder this approach to some extent.

Electrophilic Attack: Protonation of the nitrogen atom (as discussed in section 4.3.2) would make the ring more susceptible to nucleophilic attack. In a highly acidic medium, subsequent attack by a nucleophile on a carbon atom adjacent to the positively charged nitrogen could lead to ring cleavage.

Reductive Cleavage: Treatment with strong reducing agents could potentially lead to the cleavage of the N-Si bond.

Ring-Contraction/Expansion Mechanisms:

Ring-contraction and expansion reactions are common in cyclic systems and often proceed through carbocationic or other reactive intermediates. For the azasilepane ring, such rearrangements are plausible under conditions that promote the formation of an intermediate that can undergo skeletal rearrangement.

Ring Contraction: A plausible mechanism for ring contraction could involve a transannular rearrangement, where a bond is formed between non-adjacent atoms in the ring, leading to a bicyclic intermediate that subsequently cleaves to form a smaller ring. For instance, a reaction initiated at the nitrogen or an adjacent carbon could lead to the formation of a five- or six-membered ring with a side chain.

Ring Expansion: While less common from a seven-membered ring, ring expansion is theoretically possible if a suitable functional group is present on a side chain that can insert into the ring.

It is important to emphasize that these are hypothetical reaction pathways based on general principles of organic and organosilicon chemistry. Specific experimental studies on this compound are required to validate these proposed mechanisms.

Computational Chemistry and Theoretical Studies of 4,4 Dimethyl 1,4 Azasilepane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods would provide insight into the distribution of electrons and the nature of the chemical bonds within 4,4-Dimethyl-1,4-azasilepane.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Electron Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be employed to determine the energies and shapes of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Furthermore, DFT can map the electron density distribution, revealing regions of high and low electron density, which are crucial for predicting sites of electrophilic and nucleophilic attack.

However, specific DFT studies on this compound, which would provide data on its molecular orbital energies and electron distribution, have not been identified in the current body of scientific literature.

Ab Initio Methods for Energetic and Geometric Characterization

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can be used to perform highly accurate calculations of the geometric and energetic properties of a molecule. For this compound, ab initio calculations would be utilized to optimize its molecular geometry, determining precise bond lengths and angles. These methods would also provide accurate calculations of the molecule's total energy and heat of formation.

Currently, there are no published ab initio studies that provide specific energetic and geometric data for this compound.

Conformational Analysis and Energetic Landscape Mapping

The seven-membered ring of the 1,4-azasilepane scaffold can adopt various conformations. Conformational analysis of this compound would involve systematically exploring its potential energy surface to identify stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and how its three-dimensional shape might influence its reactivity and interactions with other molecules. Techniques such as molecular mechanics or quantum chemical calculations would be employed to map the energetic landscape.

A comprehensive conformational analysis and energetic landscape mapping for this compound is not available in the existing scientific literature.

Theoretical Predictions of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can aid in the experimental characterization of a molecule. For this compound, theoretical calculations could predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and ultraviolet-visible (UV-Vis) absorption spectra. These theoretical predictions can be compared with experimental data to confirm the molecule's structure and assign its spectral features.

Specific theoretical predictions of the spectroscopic parameters for this compound have not been reported in the literature.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, computational studies could be used to map out the reaction pathways, identify intermediates, and locate the transition state structures. By calculating the activation energies, these models can provide insights into the reaction kinetics and the factors that control the stereoselectivity of the reaction.

At present, there are no computational studies in the literature that model the reaction mechanisms and transition states for reactions involving this compound.

Application of Information-Theoretic Approaches in Azasilepane Chemistry

Information-theoretic approaches in chemistry use concepts from information theory to analyze chemical systems. These methods can be applied to study electron density distributions, chemical bonding, and molecular complexity. In the context of azasilepane chemistry, these approaches could be used to quantify the information content of the molecular structure of this compound and to analyze the flow of information during chemical reactions.

The application of information-theoretic approaches specifically to the chemistry of this compound has not yet been explored in the scientific literature.

Applications in Advanced Chemical Synthesis and Materials Science

Utility as Versatile Building Blocks in Complex Organic Synthesis

The unique structural features of 4,4-Dimethyl-1,4-azasilepane, namely the presence of a silicon atom within a seven-membered nitrogen-containing ring, position it as a potentially valuable building block in organic synthesis.

Precursors for Novel Heterocyclic Architectures

Seven-membered nitrogen heterocycles are important structural motifs in a variety of biologically active compounds and functional materials. The synthesis of such rings can be challenging, and thus, pre-formed cyclic structures serve as valuable starting points for further chemical elaboration. This compound could potentially be utilized as a scaffold to construct more complex, polycyclic heterocyclic systems. The reactivity of the N-H bond and the potential for functionalization at the silicon atom or adjacent carbon atoms would allow for the introduction of various substituents and the annulation of additional rings.

Enabling New Synthetic Routes to Silicon-Containing Scaffolds

The development of synthetic methodologies to create diverse silicon-containing molecules is an active area of research. Silicon's unique properties, such as its larger atomic radius and lower electronegativity compared to carbon, can influence the reactivity and properties of organic molecules. The synthesis of silicon-containing heterocycles, like this compound, and their subsequent transformations can provide access to novel molecular frameworks that are not readily accessible through traditional organic synthesis. These silicon-containing scaffolds are of interest for their potential applications in medicinal chemistry and materials science.

Integration into Optical and Electronic Materials

Organosilicon compounds have shown promise in the development of advanced optical and electronic materials due to their unique photophysical and electronic properties.

Development of Photosensitive Compounds

The incorporation of silicon atoms into organic chromophores can influence their photophysical properties, such as absorption and emission wavelengths, quantum yields, and photostability. The interaction between the silicon atom's d-orbitals and the π-system of an organic molecule can lead to unique electronic transitions. While specific data for this compound is not available, related organosilicon heterocycles have been investigated for their fluorescent properties. The nitrogen atom in the azasilepane ring could also play a role in modulating the electronic structure and photophysical behavior of derivatives of this compound.

Exploration in Optical Storage Devices

Materials with tunable optical properties are essential for the development of optical data storage technologies. The ability to alter the refractive index or absorption characteristics of a material upon exposure to light is a key requirement. While speculative for this compound itself, the broader class of organosilicon compounds is being explored for such applications. The potential to functionalize the azasilepane ring with photochromic or other light-responsive groups could make its derivatives candidates for investigation in this area.

Role in the Design and Synthesis of Organosilicon Polymers and Macromolecules

Organosilicon polymers, particularly polysiloxanes and polycarbosilanes, are known for their excellent thermal stability, chemical resistance, and unique mechanical properties. The incorporation of heterocyclic monomers can further tailor the properties of these polymers.

This compound, with its reactive N-H group and the potential for ring-opening polymerization, could serve as a monomer for the synthesis of novel organosilicon polymers. The resulting polymers would feature a repeating unit containing both silicon and nitrogen in the main chain, which could impart specific properties such as altered polarity, improved adhesion, or unique thermal degradation profiles. The dimethyl substitution on the silicon atom would also influence the polymer's flexibility and solubility. The synthesis of such polymers would likely involve methodologies common in organosilicon chemistry, such as ring-opening polymerization initiated by acids, bases, or transition metal catalysts. The properties of the resulting macromolecules would be highly dependent on the molecular weight, polydispersity, and any post-polymerization modifications.

Conclusion and Future Research Directions

Synthesis of Current Understanding of 4,4-Dimethyl-1,4-azasilepane

Currently, the scientific literature lacks detailed studies on the synthesis, properties, and reactivity of this compound. Its fundamental physicochemical properties remain uncharacterized, and its behavior in chemical reactions is undocumented. The presence of a silicon atom and a nitrogen atom within the same heterocyclic ring suggests the potential for unique electronic and steric properties, which could influence its reactivity and coordination chemistry. The dimethyl substitution on the silicon atom is expected to impart a degree of steric hindrance and influence the conformational flexibility of the azasilepane ring. However, without experimental data, these remain theoretical considerations.

Identification of Unexplored Synthetic Pathways and Methodologies

The absence of established synthetic routes to this compound highlights a critical gap in the knowledge base. Future research should prioritize the development of efficient and scalable synthetic methodologies. Potential strategies could involve intramolecular cyclization reactions of appropriately functionalized aminoalkylsilanes. For instance, the reaction of a γ-aminopropyl(dimethyl)silane derivative bearing a suitable leaving group on the nitrogen or the terminal carbon could be a viable approach. Another avenue to explore is the ring-closing metathesis of a precursor containing both an amine and a vinylsilane moiety. The exploration of various catalytic systems, including transition metal catalysts and organocatalysts, will be crucial in optimizing the synthesis of this novel heterocycle.

Emerging Avenues for Applications in Advanced Materials Science and Chemical Engineering

While speculative at this stage, the unique structure of this compound suggests several potential applications in materials science and chemical engineering. The presence of both a silicon and a nitrogen atom could make it a valuable precursor for the synthesis of novel silicon nitride-based ceramics or polymers with tailored properties. Its ability to act as a ligand for metal centers could lead to the development of new catalysts with unique selectivity and activity. Furthermore, the incorporation of this azasilepane moiety into larger molecular architectures could result in materials with interesting optical, electronic, or thermal properties.

Conceptual Advancements in Organosilicon Heterocycle Design

The successful synthesis and characterization of this compound would represent a significant conceptual advancement in the field of organosilicon chemistry. It would expand the library of known silicon-containing heterocycles and provide a new platform for the design of functional molecules. By studying the structure-property relationships of this and related azasilepanes, chemists can develop a deeper understanding of how the interplay between silicon and other heteroatoms within a cyclic framework influences molecular properties and reactivity. This knowledge will be invaluable for the rational design of next-generation organosilicon compounds with tailored functionalities for a wide range of applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4,4-dimethyl-1,4-azasilepane, and what are their key steps?

- Methodological Answer : The compound is synthesized via acid-amine coupling reactions. For example, 4,4-dimethyl-1,4-azasilinane hydrochloride reacts with carboxylic acids using EDC·HCl and HOBt as coupling reagents. This method yields cyclic aza-sila compounds with high efficiency (e.g., 90% yield for cyclopentyl derivatives). Critical steps include maintaining anhydrous conditions, stoichiometric reagent ratios, and post-reaction purification via filtration and reduced-pressure distillation .

Q. How does the 4,4-dimethyl substitution on the azasilepane ring influence its chemical stability and reactivity?

- Methodological Answer : The dimethyl groups at the 4-position enhance steric hindrance, reducing ring strain and improving thermal stability. This substitution also minimizes unwanted side reactions (e.g., ring-opening) during coupling processes. The structural rigidity conferred by the dimethyl groups is critical for applications requiring precise molecular interactions, such as NMR probes for membrane proteins .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal, particularly and NMR, to confirm regiochemistry and purity. For derivatives, coupling constants in NMR help identify stereochemical outcomes. Mass spectrometry (MS) and elemental analysis validate molecular weight and composition. High-performance liquid chromatography (HPLC) ensures purity, especially for intermediates used in biological studies .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound to improve yields and reduce byproducts?

- Methodological Answer : Optimization involves screening coupling reagents (e.g., DCC vs. EDC·HCl), solvent polarity (e.g., dichloromethane vs. ethanol), and reaction time. Catalytic hydrogenation (e.g., using 10% Pd/C under ) effectively reduces unsaturated intermediates, as demonstrated in the synthesis of cyclopentyl derivatives. Statistical tools like Design of Experiments (DoE) can systematically identify optimal conditions .

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives (e.g., antiviral vs. insect-repellent properties)?

- Methodological Answer : Contradictions often arise from variations in assay conditions or structural modifications. Researchers should:

- Compare substituent effects (e.g., electron-withdrawing vs. donating groups on aromatic rings).

- Validate bioactivity through dose-response curves and control experiments.

- Use computational modeling (e.g., molecular docking) to predict binding affinities to different targets (e.g., viral ion channels vs. insect olfactory receptors) .

Q. How can NMR spectroscopy track the interaction of this compound with membrane proteins?

- Methodological Answer : The compound’s unique signals (outside the 0.5–1 ppm protein-background range) enable selective detection in protein-ligand complexes. Saturation Transfer Difference (STD) NMR identifies binding epitopes, while -labeling (if applicable) enhances sensitivity. Challenges include protein size (>30 kDa) and signal overlap, necessitating advanced techniques like TROSY (Transverse Relaxation-Optimized Spectroscopy) .

Q. What analytical approaches validate the purity of this compound in complex reaction mixtures?

- Methodological Answer : Combine chromatographic and spectroscopic methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.